Cas no 2189725-33-3 (N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
![N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/2189725-33-3x500.png)
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Methoxyphenyl)-4-(4-morpholinylcarbonyl)-1-piperidineacetamide
- 2189725-33-3
- N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
- AKOS040881740
- F6806-7196
-
- インチ: 1S/C19H27N3O4/c1-25-17-4-2-3-16(13-17)20-18(23)14-21-7-5-15(6-8-21)19(24)22-9-11-26-12-10-22/h2-4,13,15H,5-12,14H2,1H3,(H,20,23)
- InChIKey: KIICSEGBGFNJSY-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)C(C1CCN(CC(NC2C=CC=C(C=2)OC)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 361.20015635g/mol
- どういたいしつりょう: 361.20015635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 71.1Ų
じっけんとくせい
- 密度みつど: 1.221±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 602.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.23±0.70(Predicted)
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-7196-100mg |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6806-7196-5μmol |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7196-10μmol |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-7196-20μmol |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6806-7196-5mg |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-7196-15mg |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6806-7196-2μmol |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6806-7196-50mg |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6806-7196-3mg |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7196-75mg |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
2189725-33-3 | 75mg |
$312.0 | 2023-09-07 |
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamideに関する追加情報
Introduction to N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide (CAS No. 2189725-33-3)
N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide, identified by its CAS number CAS No. 2189725-33-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and exploration.
The structural framework of N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is characterized by its intricate combination of aromatic and heterocyclic rings. The presence of a 3-methoxyphenyl group contributes to its hydrophobicity, while the morpholine-4-carbonyl
and piperidin-1-yl
moieties introduce polar functionalities that enhance its solubility and interaction with biological targets. This balance of hydrophobic and hydrophilic elements makes the compound an attractive candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of such complex molecules. N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide has been studied for its potential applications in various therapeutic areas, including oncology, neurology, and inflammation.
The compound's mechanism of action is thought to involve interactions with specific biological pathways that are relevant to these diseases. For instance, studies have suggested that the piperidin-1-yl
group may facilitate binding to certain enzymes or receptors, thereby modulating cellular processes. Additionally, the morpholine-4-carbonyl
moiety could play a role in stabilizing the compound's bioactivity by forming hydrogen bonds with biological targets.
One of the most compelling aspects of N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is its synthetic accessibility. Researchers have developed efficient synthetic routes that allow for the scalable production of this compound, which is crucial for both preclinical and clinical studies. These synthetic methods often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications.
The pharmacokinetic properties of this compound are also of great interest. Preliminary studies have indicated that it exhibits reasonable oral bioavailability and metabolic stability, suggesting its potential for therapeutic use. Furthermore, its chemical structure suggests that it may be amenable to chemical modifications that could enhance its pharmacological profile.
In the realm of drug discovery, computational modeling and high-throughput screening have played pivotal roles in identifying promising candidates like N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)< strong>piperidin -1 -yl]acetamide. These approaches allow researchers to predict the biological activity of compounds before they are synthesized, saving time and resources. The integration of machine learning algorithms has further accelerated this process by enabling more accurate predictions based on large datasets.
The development of novel pharmaceuticals is a complex and iterative process that involves numerous stages, from initial discovery to clinical trials. N-(< strong >3 -methoxyphenyl strong >)-2-[4-( morpholine - 4 - carbonyl ) piperidine - 1 - yl ] acetamide represents an early but promising stage in this journey. Its unique structural features and potential biological activities make it a valuable asset in the quest for new treatments.
Ongoing research continues to explore the full potential of this compound. Scientists are investigating its interactions with various biological targets and assessing its efficacy in preclinical models. These studies aim to provide a clearer picture of its therapeutic applications and to identify any potential side effects or limitations.
< p > As our understanding of biological systems grows more sophisticated , compounds like N-(< strong >3 -methoxyphenyl strong >)-2-[4-( morpholine - 4 - carbonyl ) piperidine - 1 - yl ] acetamide will play an increasingly important role in drug development . Their complex structures offer unique opportunities for designing molecules that can precisely target disease-causing pathways , offering hope for more effective treatments in the future . p >2189725-33-3 (N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide) 関連製品
- 1431963-49-3(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)
- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)
- 1537722-81-8(3-(Methanesulfinylmethyl)azetidine)
- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)
- 916056-79-6(Reproxalap)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)
- 1448054-76-9(1-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(4-fluorobenzenesulfonyl)azetidine)



